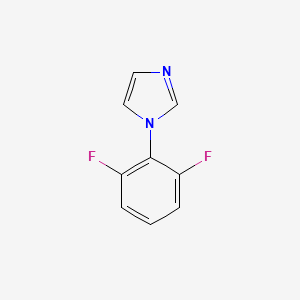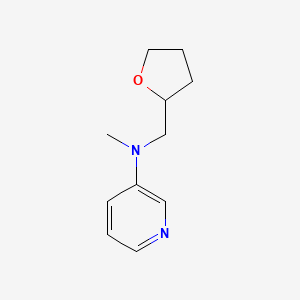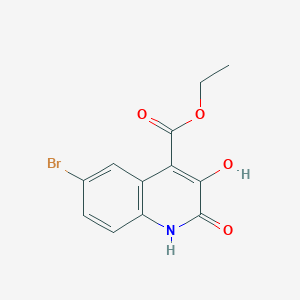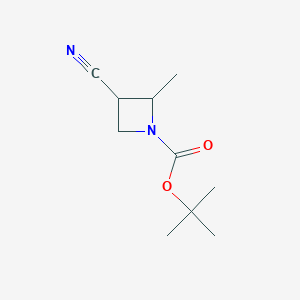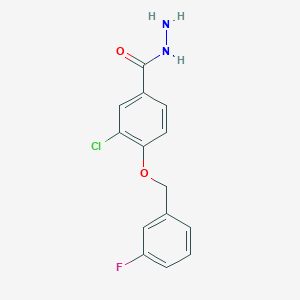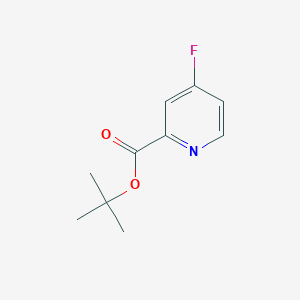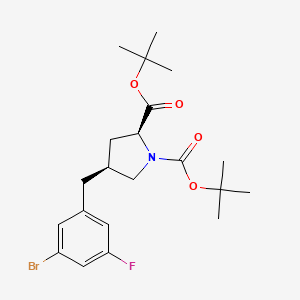
(3-(2-Fluoropyridin-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol It consists of a phenyl group attached to a methanol moiety, which is further substituted with a fluoropyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method involves the nucleophilic substitution reaction where a fluoropyridine reacts with a phenylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(2-Fluoropyridin-3-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its fluoropyridinyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable tool in drug discovery .
Medicine: Its structure allows for the exploration of various pharmacophores, which can lead to the development of novel therapeutics for diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of (3-(2-Fluoropyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy . The phenylmethanol moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
(2-Fluoropyridin-3-yl)(phenyl)methanol: Similar structure but with different substitution patterns on the pyridine ring.
(3-(2-Chloropyridin-3-yl)phenyl)methanol: Chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
(3-(2-Bromopyridin-3-yl)phenyl)methanol:
Uniqueness: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1349716-59-1 |
|---|---|
Molekularformel |
C12H10FNO |
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
[3-(2-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-11(5-2-6-14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
InChI-Schlüssel |
IORRRYWAWCOMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(N=CC=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
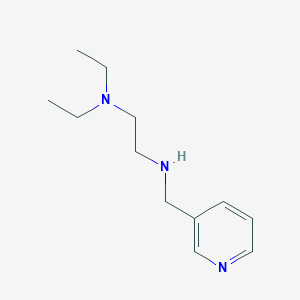

![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
